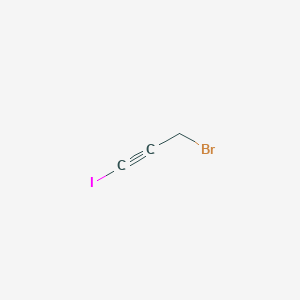

3-Bromo-1-iodoprop-1-yne

Description

Contextual Overview of Halogenated Alkynes in Contemporary Organic Chemistry

Halogenated alkynes, in general, are recognized as powerful and versatile precursors in a multitude of synthetic transformations. acs.org The presence of both a halogen atom and a carbon-carbon triple bond within the same molecule provides a dual-functional handle for chemists to exploit. acs.org This allows for a wide range of reactions, including transition metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic substitutions. acs.org

In contemporary organic chemistry, the selective functionalization of molecules is a paramount goal. Halogenated alkynes offer a distinct advantage in this regard. The carbon-halogen bond can be selectively cleaved and replaced, while the alkyne moiety can undergo a separate set of transformations, such as hydrogenation, hydration, or metal-catalyzed couplings. wikipedia.orgaakash.ac.in This orthogonal reactivity is highly sought after in the synthesis of natural products, pharmaceuticals, and advanced materials. For instance, carbon-carbon triple bonds are present in some marketed drugs, such as the antiretroviral efavirenz (B1671121) and the antifungal terbinafine. wikipedia.org

The reactivity of the carbon-halogen bond in haloalkynes is influenced by the nature of the halogen. Iodoalkynes are generally more reactive than bromoalkynes, which are in turn more reactive than chloroalkynes in many coupling reactions. This differential reactivity allows for selective transformations in polyhalogenated systems.

The Distinct Reactivity Profile of 3-Bromo-1-iodoprop-1-yne within Propargyl Halide Chemistry

This compound belongs to the family of propargyl halides, which are compounds containing a halogen atom attached to a carbon adjacent to a carbon-carbon triple bond. Propargyl halides are known for their utility in introducing the propargyl group (HC≡C-CH2-) into molecules, a common structural motif in many biologically active compounds and synthetic intermediates. mdpi.com

What sets this compound apart is the presence of two different halogen atoms at distinct positions on the propyne (B1212725) backbone. The iodine atom is attached to one of the sp-hybridized carbons of the alkyne (position 1), while the bromine atom is on the sp3-hybridized carbon (position 3). This arrangement leads to a unique and highly differentiated reactivity profile.

The carbon-iodine bond at the acetylenic position is susceptible to reactions typical of iodoalkynes, such as Sonogashira coupling, which forms a new carbon-carbon bond. Simultaneously, the carbon-bromine bond at the propargylic position behaves as a typical propargyl bromide, readily undergoing nucleophilic substitution (SN2) reactions. This dual reactivity allows for sequential and site-selective functionalization, making it a powerful tool for synthetic chemists.

The generation of propargyl radicals from propargyl halides through homolysis of the carbon-halogen bond is another important aspect of their reactivity. uwindsor.ca These radicals can participate in various carbon-carbon bond-forming reactions. uwindsor.ca

Strategic Importance of this compound as a Multifunctional Synthetic Precursor in Advanced Organic Synthesis

The strategic importance of this compound lies in its capacity to act as a trifunctional synthon. It possesses three distinct reactive sites: the iodoalkyne, the propargylic bromide, and the alkyne triple bond itself. This multifunctionality allows for the rapid assembly of complex molecular scaffolds from a single, relatively simple starting material.

For example, a synthetic sequence could involve an initial Sonogashira coupling at the iodoalkyne position, followed by a nucleophilic substitution at the propargylic bromide position, and finally, a click reaction or another addition reaction involving the alkyne. This stepwise approach provides a high degree of control over the final product's structure.

The ability to introduce different functional groups at specific locations on the propyne framework makes this compound a valuable precursor for the synthesis of diverse heterocyclic compounds, polyfunctional acyclic molecules, and other intricate organic structures. Its application in the synthesis of complex natural products and novel pharmaceutical agents is an area of active research.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-iodoprop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrI/c4-2-1-3-5/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCLOGJTCAPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CI)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558742 | |

| Record name | 3-Bromo-1-iodoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77190-22-8 | |

| Record name | 3-Bromo-1-iodoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1 Iodoprop 1 Yne and Analogous Halogenated Propynes

Direct Halogenation of Terminal Alkynes

Direct halogenation involves the conversion of the terminal C(sp)-H bond of an alkyne into a C(sp)-X bond. For the synthesis of 3-Bromo-1-iodoprop-1-yne, the immediate precursor is 3-bromoprop-1-yne (propargyl bromide). This approach is often favored for its atom economy and operational simplicity.

A highly effective and widely adopted method for the synthesis of 1-iodoalkynes involves the use of N-Iodosuccinimide (NIS) as the iodine source, activated by a non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a prominent base for this transformation. The reaction proceeds through the deprotonation of the terminal alkyne by DBU to form a transient acetylide anion. This nucleophilic acetylide then attacks the electrophilic iodine atom of NIS, resulting in the formation of the 1-iodoalkyne and succinimide (B58015) as a byproduct.

This protocol is particularly suitable for substrates containing other sensitive functional groups, such as the propargylic bromide in 3-bromoprop-1-yne, as the mild, metal-free conditions minimize side reactions. The reaction is typically rapid, occurring at or below room temperature in common aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).

Table 1: Synthesis of 1-Iodoalkynes using NIS and DBU

| Substrate | Halogen Source | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromoprop-1-yne | NIS (1.1 eq) | DBU (1.2 eq) | THF | 0 °C to RT, 1 h | This compound | 92 | |

| Phenylacetylene | NIS (1.1 eq) | DBU (1.2 eq) | DCM | RT, 30 min | 1-Iodo-2-phenylacetylene | 95 |

The advancement of metal-free synthetic conditions is a significant goal in modern organic chemistry, aimed at reducing costs, simplifying purification, and avoiding toxic metal residues in final products. The aforementioned DBU/NIS system is a prime example of a robust, metal-free protocol for 1-iodoalkyne synthesis.

Unlike classical methods that may employ silver(I) or copper(I) salts to catalyze the halogenation of terminal alkynes, this approach relies solely on organic reagents. The absence of metal catalysts is advantageous as it circumvents issues related to catalyst removal and potential interference with subsequent metal-catalyzed reactions (e.g., Sonogashira or Heck couplings) where the 1-haloalkyne product might be used. The scope of these metal-free conditions is broad, accommodating a variety of functional groups and demonstrating high efficiency and selectivity for the terminal alkyne C-H bond.

An alternative strategy for direct halogenation utilizes inexpensive inorganic halide salts, such as Potassium Iodide (KI) or Sodium Bromide (NaBr), as the halogen source. In this system, an external oxidant is required to generate the active electrophilic halogen species (e.g., "I⁺") in situ. Chloramine-B (sodium N-chloro-benzenesulfonamide) is an effective oxidant for this purpose.

In a typical procedure for iodination, Chloramine-B oxidizes iodide anions from KI to an electrophilic iodine species, which is then intercepted by the terminal alkyne. This method provides a cost-effective and practical alternative to using pre-formed halogenating agents like NIS. Research findings indicate that this system works efficiently for a range of terminal alkynes, including those with functionalized side chains.

Table 2: Oxidant-Mediated Synthesis of 1-Haloalkynes

| Substrate | Halide Source | Oxidant | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromoprop-1-yne | KI | Chloramine-B | Methanol | RT, 2 h | This compound | 88 | |

| 1-Octyne | NaBr | Chloramine-B | Methanol | RT, 3 h | 1-Bromo-1-octyne | 85 |

Sequential Halogenation and Halogen Exchange Strategies

In cases where the direct halogenation of a suitable terminal alkyne is not feasible or desired, multi-step sequences involving the formation of the alkyne followed by halogenation, or the use of pre-formed metal acetylides, offer powerful alternatives.

Complex haloalkynes can be constructed through sequential reaction pathways starting from different precursors. For instance, the synthesis of 1-iodopropyne can be achieved from an alkenyl halide like 1-bromo-1-propene. This transformation typically involves a two-step process:

Dehydrohalogenation: The alkenyl halide is treated with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to effect a double elimination, thereby forming the alkyne (propyne).

Halogenation: The resulting terminal alkyne is then subjected to a direct halogenation protocol, as described in section 2.1, to install the iodine atom at the terminal position, yielding 1-iodopropyne.

A classic and highly reliable method for forming 1-haloalkynes involves the generation of a metal acetylide, which is then quenched with an electrophilic halogen source. This method is particularly effective due to the high nucleophilicity of the metal acetylide.

The process begins with the deprotonation of a terminal alkyne using a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), to form a lithium acetylide. This highly reactive intermediate is then treated with a suitable electrophilic halogenating agent. For iodination, molecular Iodine (I₂) is a common choice, although others like Iodine monochloride (ICl) can also be used.

For example, propyne (B1212725) can be converted to lithium propynilide with n-BuLi in an ethereal solvent like THF at low temperature. Subsequent addition of a solution of I₂ results in a clean and high-yielding conversion to 1-iodopropyne. While powerful, this method's application to substrates like 3-bromoprop-1-yne requires careful consideration, as the organolithium base could potentially react with the C-Br bond.

Dehydrohalogenation Approaches from Dihaloalkene Precursors

The synthesis of alkynes, including halogenated propynes like this compound, can be effectively achieved through dehydrohalogenation reactions. This classical and versatile method involves the elimination of a hydrogen halide (HX) from a suitable precursor, typically a dihaloalkane or a monohaloalkene. google.com The formation of the triple bond characteristic of alkynes necessitates a double dehydrohalogenation of a dihaloalkane, which can proceed via a two-step mechanism. chemistrysteps.com

The process generally starts from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). chemistrysteps.compitt.edu Both types of dihalides can serve as effective precursors for alkyne synthesis. The reaction is typically carried out in the presence of a strong base. pitt.edu The first elimination of HX from the dihaloalkane yields a vinylic halide intermediate. This intermediate is less reactive than the starting alkyl halide, and therefore, a very strong base is often required to facilitate the second elimination to form the alkyne. chemistrysteps.comlibretexts.org

Commonly employed bases for this transformation include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide (B78521) (KOH) in an alcoholic solution, and various alkali metal alkoxides. google.compitt.eduunacademy.com The choice of base and reaction conditions, such as temperature, can significantly influence the reaction's efficiency and yield. libretexts.org For instance, using a potent base like sodium amide is often necessary to ensure the second elimination from the vinylic halide intermediate proceeds effectively. chemistrysteps.com When a terminal alkyne is the target product, three equivalents of the base are sometimes used; two for the dehydrohalogenation and one to deprotonate the acidic terminal alkyne, which is then re-protonated during aqueous workup. libretexts.org

The general scheme for this reaction can be represented as follows:

From a vicinal dihalide: R-CH(X)-CH(X)-R' + 2 Base → R-C≡C-R' + 2 Base·H⁺ + 2 X⁻

From a geminal dihalide: R-CH₂-C(X)₂-R' + 2 Base → R-C≡C-R' + 2 Base·H⁺ + 2 X⁻

The synthesis of a specific compound like this compound would require a precursor such as a 1,1-dihalo-3-bromopropane or a 1,2-dihalo-3-bromopropane, where the halogens being eliminated are typically chlorine or bromine, followed by a subsequent halogenation step to introduce the iodine atom.

Table 1: Conditions for Dehydrohalogenation of Dihaloalkanes

| Precursor Type | Base | Solvent | Conditions | Product | Citation |

| Vicinal Dihalide | Sodium Amide (NaNH₂) | Liquid Ammonia (NH₃) | Standard E2 conditions | Alkyne | chemistrysteps.compitt.edu |

| Geminal Dihalide | Sodium Amide (NaNH₂) | Liquid Ammonia (NH₃) | Standard E2 conditions | Alkyne | chemistrysteps.compitt.edu |

| Vicinal Dihalide | Potassium Hydroxide (KOH) | Ethanol | High Temperatures | Alkyne | libretexts.orgunacademy.com |

| Monohaloalkene | Alkali Metal Alkoxide | Alcohol (boiling > 100°C) | Anhydrous | Alkyne | google.com |

Considerations for Stereoselective Synthesis of Precursors and Derivatives

The stereochemistry of the dihaloalkene precursors can be a critical factor in the synthesis of complex molecules. While the subsequent elimination to form an alkyne removes the stereocenters of the alkene, the stereoselective synthesis of the dihaloalkene itself is a significant area of organic synthesis, as these compounds are valuable intermediates for various transformations beyond alkyne formation. nih.gov Dihaloalkenes containing two different halogens, in particular, offer opportunities for stepwise and selective cross-coupling reactions. nih.gov

The development of methods for the regio- and stereoselective synthesis of dihaloalkenes is an ongoing challenge. nih.gov Traditional methods involving the electrophilic addition of halogens (X₂) to alkynes often suffer from poor selectivity. nih.gov However, modern synthetic protocols have been developed to overcome these limitations.

One notable advancement is the catalyst-free 1,2-trans-dihalogenation of alkynes. nih.gov This method utilizes a combination of an N-halosuccinimide (NXS) as an electrophilic halogen source and an alkali metal halide (MX) in an acetic acid solvent system. This approach allows for the in-situ generation of electrophilic interhalogen species like ICl, IBr, and BrCl, leading to the highly stereoselective formation of (E)-1,2-dihaloalkenes. nih.gov The reaction demonstrates broad substrate scope, accommodating various types of alkynes. nih.gov

For geminal dihaloalkenes, which are also precursors for alkynes, Wittig-type olefination reactions are a common synthetic route. nih.gov Achieving stereoselectivity in the synthesis of geminal dihaloalkenes where the halogens are different (e.g., bromofluoroalkenes) has been challenging. Recent strategies have focused on kinetically controlled selective conversion of oxaphosphetane intermediates to achieve high diastereoselectivity for the E-isomer of the geminal bromofluoroalkene. nih.gov

The ability to control the stereochemistry during the synthesis of these precursors is crucial as it dictates the spatial arrangement of the functional groups, which can be retained in subsequent synthetic steps if the alkyne is not the final target. The stereochemical configuration of halogenated compounds is pivotal in determining the biological activity and physical properties of pharmaceuticals and materials. nih.gov

Table 2: Methods for Stereoselective Synthesis of Dihaloalkene Precursors

| Method | Reagents | Product Type | Selectivity | Citation |

| 1,2-trans-Dihalogenation | N-X-Succinimide (NXS), Alkali Metal Halide (MX'), Acetic Acid | (E)-1,2-Dihaloalkenes | High stereoselectivity | nih.gov |

| Wittig-type Olefination | Polyhalomethane, Triphenylphosphine (PPh₃) | Geminal Dihaloalkenes | Generally non-stereoselective for interhalogens | nih.gov |

| Kinetically Controlled Wittig Olefination | Carbonyl, CF₂Br₂, Phosphorus(III) reagent | (E)-Geminal Bromofluoroalkenes | High diastereoselectivity | nih.gov |

| Bromoboration of Propyne | BBr₃, then Pinacol | (Z)-2-Bromo-1-propenylpinacolboronate | >98% syn-selectivity | organic-chemistry.org |

Theoretical and Computational Investigations of 3 Bromo 1 Iodoprop 1 Yne Chemistry

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are a fundamental tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the associated energy barriers. For a molecule like 3-bromo-1-iodoprop-1-yne, such calculations would typically be employed to study reactions such as nucleophilic substitution, electrophilic addition, or metal-catalyzed cross-coupling reactions.

While no specific studies on this compound are available, research on similar compounds provides insight. For instance, computational studies on terminal halogenated propynes have explored reaction mechanisms and activation barriers. A study on the retro-Cope elimination of various propynes calculated the activation barrier for 1-iodopropyne to be 10.7 kcal/mol, which was a moderate reduction from the 13.4 kcal/mol for unsubstituted propyne (B1212725). unipd.it The same study noted that 1-bromopropyne and 1-chloropropyne showed a similar moderate decrease in the activation energy. unipd.it These findings suggest that the halogen substituents on the alkyne influence the energetics of the reaction.

Application of Transition State Theory (TST) for Predicting Reaction Kinetics

Transition State Theory (TST) provides a framework for calculating the rate constants of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.org To apply TST, one must first locate the transition state structure on the potential energy surface, which is typically done using quantum chemical methods like DFT.

The application of TST allows for the calculation of important kinetic parameters such as the standard enthalpy, entropy, and Gibbs energy of activation. While no TST studies have been reported for reactions involving this compound, the theory is a cornerstone of computational reaction dynamics. For instance, in studies of enzymatic reactions, TST helps to explain how catalysts function by stabilizing the transition state. wikipedia.org In principle, TST could be applied to predict the reaction rates of this compound with various reagents, provided the relevant transition states can be accurately modeled.

Computational Modeling of Reactivity and Selectivity in Organohalogen Chemistry

Computational modeling is a powerful tool for understanding and predicting the reactivity and selectivity of organohalogen compounds. The presence of two different halogens, bromine and iodine, in this compound presents interesting questions of chemoselectivity, as the carbon-bromine and carbon-iodine bonds have different strengths and reactivities.

Computational studies on related systems highlight the insights that can be gained. For example, DFT has been used to study the mechanism of rhodium(II)-catalyzed cyclopropanation reactions with halodiazoacetates, successfully predicting the diastereomeric ratios. acs.org Another study on the heterocyclization of dihalogenocyclopropanes used computational analysis to reveal the origin of observed selectivity trends, pointing to the donor ability of the cyclopropane (B1198618) rings and electrostatic interactions as key factors. rsc.org These examples demonstrate the potential of computational modeling to unravel the factors governing the reactivity and selectivity of complex organohalogen compounds like this compound, should such studies be undertaken in the future.

Table of Calculated Activation Energies for Retro-Cope Elimination of Substituted Propynes

| Propyne Derivative | Activation Barrier (kcal/mol) |

| Unsubstituted Propyne | 13.4 unipd.it |

| 1-Iodopropyne | 10.7 unipd.it |

This table is based on data for analogous compounds and is provided for illustrative purposes, as specific data for this compound is not available.

Advanced Spectroscopic Characterization Techniques in 3 Bromo 1 Iodoprop 1 Yne Research

Infrared (IR) Spectroscopy for Identification of Products and Transient Intermediates

In general, the C≡C triple bond stretch in alkynes gives rise to a sharp, weak to medium band in the 2100-2260 cm⁻¹ region. maricopa.edu The presence of heavy halogen atoms like bromine and iodine directly on the acetylenic carbon in 3-Bromo-1-iodoprop-1-yne would influence the electronic environment and thus the precise frequency and intensity of this peak. The stretching vibration for the C-H bond of the methylene (B1212753) group (CH₂) adjacent to the triple bond would typically appear in the 2900-3000 cm⁻¹ range. maricopa.edu

Matrix isolation IR spectroscopy is a specialized technique used to study reactive or transient species by trapping them in an inert gas matrix at very low temperatures. This method would be invaluable for studying transient intermediates formed from this compound in photochemical or thermal reactions, but specific studies of this nature were not identified in the search results.

Table 1: General IR Absorption Ranges for Functional Groups Relevant to this compound This table is based on general principles of IR spectroscopy, as specific data for the target compound was not found.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Alkyne (C≡C) | Stretch | 2100 - 2260 |

| Alkane (CH₂) | Stretch | ~2900 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |

| Carbon-Iodine (C-I) | Stretch | ~500 |

Source: General data from organic chemistry spectroscopy resources. maricopa.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for this compound are not available in the provided search results, the expected spectra can be predicted based on general principles. pdx.edu

For a ¹H NMR spectrum, the methylene protons (Br-CH₂-C≡C-I) would be expected to produce a single signal. The chemical shift of this signal would be influenced by the adjacent electronegative bromine atom and the anisotropic effect of the carbon-carbon triple bond.

In the ¹³C NMR spectrum, three distinct signals would be anticipated, corresponding to the three carbon atoms in different chemical environments: the methylene carbon (CH₂Br), and the two acetylenic carbons (-C≡ and ≡C-I). The chemical shifts would be significantly affected by the attached halogens. The carbon bonded to bromine would experience a different electronic environment compared to the one bonded to iodine.

Table 2: Predicted NMR Data for this compound This table represents predicted values based on general NMR principles, as experimental data was not found in the search results.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (in CDCl₃) | ~3.5 - 4.0 | Singlet | Chemical shift influenced by adjacent Br and C≡C bond. |

| ¹³C (in CDCl₃) | C-1 (-C≡C-I): ~ -5 to 10 | Singlet | Highly shielded/deshielded due to iodine. |

| ¹³C (in CDCl₃) | C-2 (-C≡C-I): ~ 80 to 95 | Singlet | Typical range for an internal alkyne carbon. |

| ¹³C (in CDCl₃) | C-3 (CH₂Br): ~ 20 to 30 | Singlet | Shift influenced by the electronegative bromine atom. |

Source: Predictions based on analogous structures and general NMR data tables. pdx.edusigmaaldrich.comwashington.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org For this compound (C₃H₂BrI), the molecular ion peak (M⁺) would be a key feature in its mass spectrum.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. Iodine is monoisotopic (¹²⁷I). The fragmentation pattern would likely involve the loss of halogen atoms (Br or I) or the entire CH₂Br group, leading to fragment ions that can help confirm the structure. While a patent mentions the mass spectrum of "3-bromo-3-iodoprop-1-yne," it does not provide the actual data.

Table 3: Predicted Key m/z Peaks in the Mass Spectrum of this compound This table is based on theoretical calculations of isotopic patterns and likely fragmentation, as experimental spectra were not found.

| Ion | Calculated m/z | Description |

| [C₃H₂⁷⁹BrI]⁺ | 243.84 | Molecular ion (M⁺) with ⁷⁹Br |

| [C₃H₂⁸¹BrI]⁺ | 245.84 | Molecular ion (M+2) with ⁸¹Br |

| [C₃H₂Br]⁺ | 117.94 / 119.94 | Loss of Iodine radical |

| [C₃H₂I]⁺ | 152.92 | Loss of Bromine radical |

| [C₂I]⁺ | 150.91 | Loss of CH₂Br radical |

Source: Calculated from atomic masses.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure. However, no crystallographic data for this compound itself, or for its specific derivatives or cycloadducts, were found in the provided search results. Such a study would be particularly insightful for understanding the influence of the two different halogen substituents on the crystal packing and non-covalent interactions (e.g., halogen bonding) within the solid state. Research on the X-ray crystallography of related structures, such as cycloadducts of other bromo-iodo compounds, demonstrates the power of this technique in confirming stereochemistry and complex molecular architectures. acs.org

Synthetic Applications of 3 Bromo 1 Iodoprop 1 Yne As a Chemical Building Block

Construction of Complex Organic Architectures

The unique arrangement of functional groups in 3-bromo-1-iodoprop-1-yne facilitates its use in the assembly of sophisticated organic molecules, ranging from linear conjugated systems to diverse heterocyclic scaffolds. The differential reactivity of the iodoalkyne and the propargyl bromide moieties is key to its utility, allowing for programmed, stepwise reactions.

The synthesis of unsymmetrical 1,3-diynes, or conjugated diynes, is a prominent application of haloalkynes. This compound is theoretically an excellent precursor for such structures, primarily through copper-catalyzed Cadiot-Chodkiewicz coupling. In this reaction, the bromoalkyne component of a molecule couples with a terminal alkyne. The reaction proceeds via the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition and reductive elimination with the bromoalkyne to form the new C(sp)-C(sp) bond.

While direct examples employing this compound are not prevalent in the reviewed literature, the methodology is well-established for various bromoalkynes. For instance, the coupling of 1-bromopent-1-yne (B3034234) or 1-bromododec-1-yne with terminal alkynes is a key step in the synthesis of natural product analogs like Lachnophyllum methyl esters. A significant advantage of the Cadiot-Chodkiewicz coupling is its selectivity, which produces a single cross-coupled product, unlike the Glaser coupling that results in a mixture of homo- and cross-coupled products.

The general conditions for this transformation involve a copper(I) salt, such as CuI or CuBr, and an amine base like n-butylamine or piperidine. The reaction is sensitive to the substrate, with phenyl and hydroxyalkyl groups on the alkyne partner often promoting the coupling.

Table 1: Representative Conditions for Cadiot-Chodkiewicz Coupling

| Catalyst/Reagents | Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|

| CuCl, Hydroxylamine hydrochloride | n-Butylamine | THF / Water | 0 °C | |

| CuBr | Piperidine | Methanol | Not specified | |

| CuI | Potassium carbonate | Ethanol | Not specified |

Furthermore, the propargyl bromide end of the molecule (Br-CH2-) can be used in subsequent alkylation reactions after the iodoalkyne end has reacted, further expanding its utility in building complex acetylenic architectures.

Chromenes: The synthesis of 3-halo-2H-chromenes can be achieved through the cyclization of aryl propargyl ethers. The propargyl bromide moiety of this compound is analogous to propargyl bromide itself, a common reagent for synthesizing these ethers via Williamson ether synthesis with substituted phenols. Subsequent intramolecular cyclization, mediated by a palladium catalyst in the presence of a bromine source like CuBr2, can yield 3-bromo-2H-chromene derivatives.

Alternatively, the iodoalkyne functionality can be exploited. An efficient synthesis of 4-unsubstituted-3-iodo-2H-chromenes has been accomplished through the gold-catalyzed cyclization of [(3-iodoprop-2-yn-1-yl)oxy]arenes. This demonstrates that the iodoalkyne portion of a propargyl ether can be effectively used to construct the chromene ring system.

While direct synthetic examples starting from this compound were not identified in the surveyed literature, its structure provides clear pathways to these valuable heterocyclic scaffolds based on established reactivities of its constituent parts.

Iminopyrrolones, Benzoxazepines, and Functionalized Cyclobutene (B1205218) Derivatives: A review of the scientific literature did not yield specific methods for the synthesis of iminopyrrolones, benzoxazepines, or functionalized cyclobutene derivatives utilizing this compound as a starting material or key intermediate.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of enyne synthesis. The iodoalkyne moiety of this compound is a haloalkyne, not a vinyl halide. However, the molecule's structure lends itself to creating enynes through multi-step sequences. For example, the propargyl bromide portion can be used to alkylate a substrate, and the terminal iodoalkyne can then undergo further transformations.

More directly, the differential reactivity of the halogens allows for selective coupling. The C(sp)-I bond can be selectively coupled under Sonogashira conditions with a vinyl partner, such as a vinyl stannane (B1208499) or boronic acid, to generate a bromo-substituted enyne. This intermediate preserves the bromine atom for subsequent functionalization. The cross-coupling of vinyl iodides with terminal alkynes is a known method for producing enynes, often catalyzed by copper(I) iodide.

An analogous compound, 3-bromo-1-iodoprop-1-ene, has been used to generate a diindium (B1246790) reagent that participates in cascade reactions to form homoallylic alcohols and amines, which are functionalized alkenes. This suggests a similar potential for this compound in preparing functionalized alkene and enyne precursors.

Specific synthetic routes starting from this compound to produce 1,4-enynes or fluoro-iodoalkenes were not identified in the performed search.

Contributions to Advanced Organic Synthesis Methodologies

The primary contribution of this compound to advanced synthetic methodologies lies in its capacity for programmed, regioselective, and sequential reactions. The distinct electronic environments and bond types of the iodoalkyne and propargyl bromide functionalities allow chemists to address one site while leaving the other intact for a later transformation.

The reactivity of sp-hybridized C-I bonds in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling is well-established. This site would be expected to react preferentially over the sp3-hybridized C-Br bond under such conditions. Conversely, the propargyl bromide moiety is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., phenols, amines, carbanions) to form new C-O, C-N, or C-C bonds.

This differential reactivity enables one-pot or sequential multi-component reactions. For example, a Sonogashira coupling could be performed at the iodoalkyne terminus, followed by a nucleophilic substitution at the propargyl position, all without isolating the intermediate. This strategy significantly enhances synthetic efficiency.

The concept of using di-halogenated C3 synthons in cascade reactions is exemplified by the alkene analog, 3-bromo-1-iodoprop-1-ene. This compound reacts with indium to form an allylic diindium reagent, which can then couple sequentially with two different electrophiles, such as an imine followed by an aryl halide, in a one-pot process to build complex homoallylic amines. The potential for this compound to participate in analogous organometallic transformations, creating complex propargyl or allenyl structures, represents a significant methodological contribution.

Q & A

Q. What are the most effective spectroscopic methods for characterizing 3-Bromo-1-iodoprop-1-yne, and how can researchers address overlapping spectral signals?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to distinguish between sp-hybridized carbons (δ ~70-100 ppm for alkynyl carbons) and halogenated carbons. NMR can identify protons adjacent to iodine (deshielded signals due to heavy atom effects).

- Infrared (IR) Spectroscopy: Look for C≡C stretching (~2100-2260 cm) and C-Br/C-I vibrations (550-650 cm for C-Br; ~500 cm for C-I).

- Mass Spectrometry (MS): High-resolution MS can confirm molecular weight (MW = 230.89 g/mol) and isotopic patterns (Br and I have distinct isotopic clusters).

- Challenge: Overlapping signals from halogens may require 2D NMR (e.g., HSQC) or computational simulations to resolve .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehydrohalogenation derivatives?

Methodological Answer:

- Stepwise Halogenation: Start with propyne, brominate at the terminal position using NBS (N-bromosuccinimide) under radical conditions, followed by iodination with I/CuI in a controlled stoichiometric ratio.

- Temperature Control: Maintain temperatures below 0°C during iodination to suppress elimination reactions.

- Solvent Selection: Use non-polar solvents (e.g., hexane) to favor substitution over elimination. Monitor reaction progress via TLC or GC-MS .

Q. What solvent systems are optimal for stabilizing this compound during storage, given its potential reactivity?

Methodological Answer:

- Inert Solvents: Store in anhydrous THF or DCM under argon to prevent hydrolysis.

- Avoid Protic Solvents: Methanol or water can promote nucleophilic substitution at the iodine or bromine centers.

- Additives: Include stabilizers like BHT (butylated hydroxytoluene) to inhibit radical degradation pathways. Conduct stability assays via periodic NMR checks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions, and what are the limitations of such models?

Methodological Answer:

- DFT Parameters: Calculate bond dissociation energies (BDEs) for C-Br (~70 kcal/mol) and C-I (~55 kcal/mol) to prioritize reaction sites. Use Fukui indices to identify electrophilic/nucleophilic regions.

- Limitations: Models may underestimate steric effects from the triple bond or solvent interactions. Validate predictions with experimental kinetics (e.g., monitoring Sonogashira coupling yields) .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound across different studies?

Methodological Answer:

- Controlled Experiments: Replicate degradation studies using standardized DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) protocols.

- Variable Isolation: Test purity via HPLC and control atmospheric conditions (e.g., O/moisture levels). Discrepancies may arise from impurities or measurement artifacts .

Q. What mechanistic insights explain the divergent regioselectivity of this compound in Suzuki-Miyaura vs. Kumada couplings?

Methodological Answer:

- Oxidative Addition: In Suzuki reactions, Pd(0) preferentially inserts into the C-I bond due to lower activation energy. For Kumada couplings (Grignard reagents), steric hindrance at the triple bond may favor C-Br cleavage.

- Kinetic vs. Thermodynamic Control: Use low-temperature NMR to trap intermediates. Compare NMR (if fluorinated ligands are used) to track metal coordination .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C or 2H^{2}\text{H}2H) elucidate the degradation pathways of this compound under photolytic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.